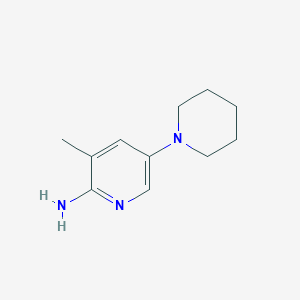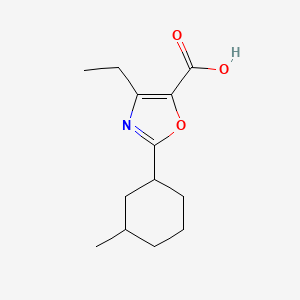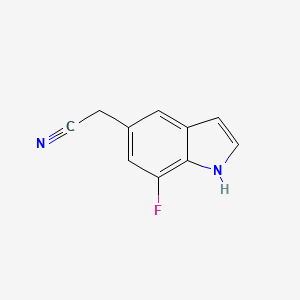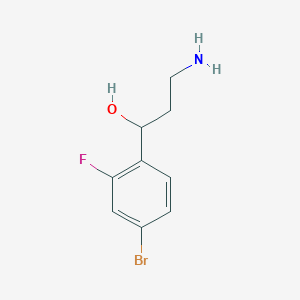![molecular formula C7H14F2N2O B13206873 (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol](/img/structure/B13206873.png)
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is a chiral compound that features a piperidine ring substituted with a difluoroethylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Difluoroethylamino Group: This step involves the reaction of the piperidine ring with a difluoroethylamine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyl group to a hydrogen atom.
Substitution: The difluoroethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes or alcohols.
科学的研究の応用
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The difluoroethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group may also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
(3S,4S)-3-Aminopiperidin-4-ol: Similar structure but lacks the difluoroethyl group.
(3S,4S)-3-[(2,2-Dichloroethyl)amino]piperidin-4-ol: Similar structure with a dichloroethyl group instead of a difluoroethyl group.
Uniqueness
(3S,4S)-3-[(2,2-Difluoroethyl)amino]piperidin-4-ol is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
特性
分子式 |
C7H14F2N2O |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
(3S,4S)-3-(2,2-difluoroethylamino)piperidin-4-ol |
InChI |
InChI=1S/C7H14F2N2O/c8-7(9)4-11-5-3-10-2-1-6(5)12/h5-7,10-12H,1-4H2/t5-,6-/m0/s1 |
InChIキー |
OZINKJMTYOKEIY-WDSKDSINSA-N |
異性体SMILES |
C1CNC[C@@H]([C@H]1O)NCC(F)F |
正規SMILES |
C1CNCC(C1O)NCC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


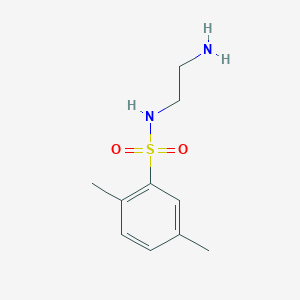
![6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
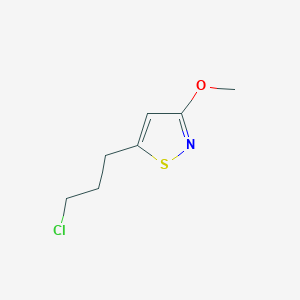
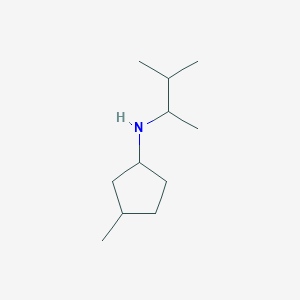
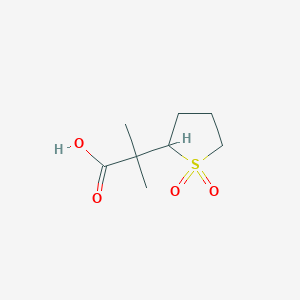

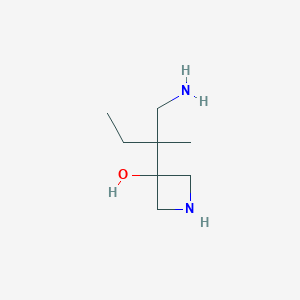
![4-Oxo-2-(pyridin-3-yl)-1H,4H-furo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13206834.png)
![5H,7H,8H-Pyrano[4,3-d]pyrimidine-2-carboxylic acid](/img/structure/B13206848.png)
